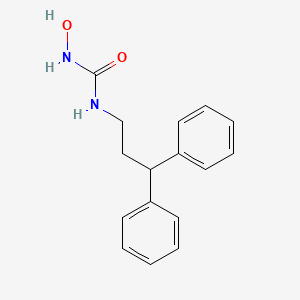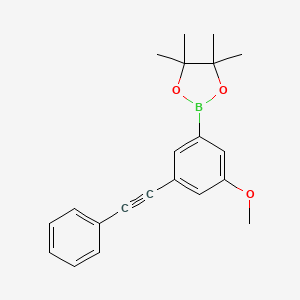
2-(3-Methoxy-5-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxy-5-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(3-Methoxy-5-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan erfolgt in der Regel durch Hydroborierung eines Alkins. Der Prozess beginnt mit der Reaktion von 3-Methoxy-5-(phenylethynyl)phenyl mit Bis(pinacolato)diboron in Gegenwart eines Palladiumkatalysators. Die Reaktion wird unter einer Inertatmosphäre, meist Stickstoff oder Argon, bei erhöhten Temperaturen (etwa 80-100 °C) über mehrere Stunden durchgeführt .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, allerdings im größeren Maßstab. Der Einsatz von Durchflussreaktoren und automatisierten Systemen sorgt für gleichbleibende Qualität und Ausbeute. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Effizienz des Prozesses zu maximieren .
Analyse Chemischer Reaktionen
Reaktionstypen
2-(3-Methoxy-5-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan unterliegt hauptsächlich:
Suzuki-Miyaura-Kupplung: Diese Reaktion bildet Kohlenstoff-Kohlenstoff-Bindungen zwischen Aryl- oder Vinylhalogeniden und Organoborverbindungen.
Protodeboronierung: Diese Reaktion beinhaltet die Entfernung der Borgruppe, oft unter sauren Bedingungen.
Häufige Reagenzien und Bedingungen
Suzuki-Miyaura-Kupplung: Palladiumkatalysatoren (z. B. Pd(PPh3)4), Basen (z. B. K2CO3) und Lösungsmittel wie Toluol oder Ethanol werden häufig verwendet.
Protodeboronierung: Säuren wie Salzsäure oder Schwefelsäure werden unter milden Bedingungen verwendet.
Hauptprodukte
Suzuki-Miyaura-Kupplung: Die Hauptprodukte sind Biarylverbindungen, die in der Pharmaindustrie und Materialwissenschaft essentiell sind.
Protodeboronierung: Das Hauptprodukt ist der entsprechende Kohlenwasserstoff, der durch den Austausch der Borgruppe gegen ein Wasserstoffatom entsteht.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxy-5-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan wird umfassend eingesetzt in:
Chemie: Als Reagenz in Kreuzkupplungsreaktionen zur Synthese komplexer organischer Moleküle.
Biologie: Bei der Entwicklung von Biokonjugaten und Sonden für Bildgebungs- und diagnostische Zwecke.
Medizin: Bei der Synthese von pharmazeutischen Zwischenprodukten und Wirkstoffen.
Industrie: Bei der Produktion von Polymeren, Agrochemikalien und elektronischen Materialien.
5. Wirkmechanismus
Die Verbindung entfaltet ihre Wirkung hauptsächlich über den Suzuki-Miyaura-Kupplungsmechanismus. Der Prozess beinhaltet:
Oxidative Addition: Der Palladiumkatalysator bildet einen Komplex mit dem Aryl- oder Vinylhalogenid.
Transmetallierung: Die Organoborverbindung überträgt ihre organische Gruppe auf den Palladiumkomplex.
Reduktive Eliminierung: Das Endprodukt wird gebildet und der Palladiumkatalysator regeneriert sich.
Wirkmechanismus
The compound exerts its effects primarily through the Suzuki-Miyaura coupling mechanism. The process involves:
Oxidative Addition: The palladium catalyst forms a complex with the aryl or vinyl halide.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Phenylboronsäure
- 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolan
- 3-Methoxy-5-(phenylethynyl)phenylboronsäure
Einzigartigkeit
2-(3-Methoxy-5-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan ist einzigartig aufgrund seiner verbesserten Stabilität und Reaktivität in Kreuzkupplungsreaktionen. Das Vorhandensein der Methoxygruppe und des Tetramethyl-1,3,2-dioxaborolan-Moleküls verleiht sterische und elektronische Eigenschaften, die seine Leistung im Vergleich zu anderen Boronsäuren und -estern verbessern .
Eigenschaften
CAS-Nummer |
942069-81-0 |
|---|---|
Molekularformel |
C21H23BO3 |
Molekulargewicht |
334.2 g/mol |
IUPAC-Name |
2-[3-methoxy-5-(2-phenylethynyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C21H23BO3/c1-20(2)21(3,4)25-22(24-20)18-13-17(14-19(15-18)23-5)12-11-16-9-7-6-8-10-16/h6-10,13-15H,1-5H3 |
InChI-Schlüssel |
IEBBFLSLGKINLZ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)C#CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


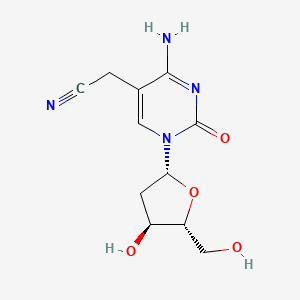

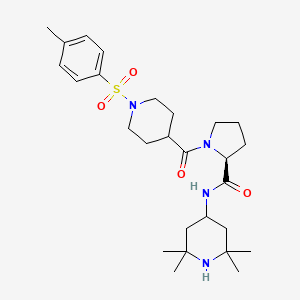
![Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane](/img/structure/B12634427.png)
![Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12634435.png)


![3-(3,4-dimethoxybenzyl)-6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12634443.png)

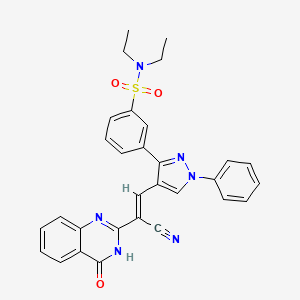
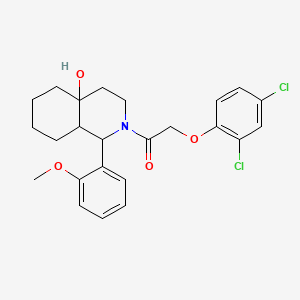
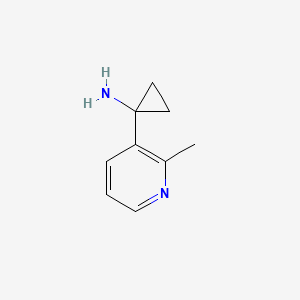
![2-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyrimidine-5-carbonitrile](/img/structure/B12634481.png)
